molecular formula C17H17N5O2 B2649459 (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide CAS No. 1421587-63-4

(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide

Cat. No. B2649459
CAS RN: 1421587-63-4
M. Wt: 323.356
InChI Key: QULFMEODFSRVCD-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities and Molecular Docking Studies

A significant application of derivatives similar to (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is in the synthesis of compounds with antitumor properties. Research has demonstrated the synthesis of pyrimidiopyrazole derivatives showcasing remarkable in vitro antitumor activity against specific cell lines. Molecular docking studies further elucidate the interaction of these compounds with biological targets, providing insights into their potential mechanism of action. For example, certain synthesized compounds displayed outstanding activity against the HepG2 cell line, with molecular docking revealing significant interaction energy scores, suggesting a strong affinity for target synthase complexes (Fahim, Elshikh, & Darwish, 2019).

Green Chemistry Synthesis and Fungal Biotransformation

Another fascinating area of research involves the green synthesis of (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide derivatives using microwave radiation and the biotransformation capabilities of marine and terrestrial-derived fungi. These studies not only provide a sustainable approach to chemical synthesis but also explore the enantioselective reduction of similar compounds, leading to products with potential biological activity. This area of research emphasizes the role of fungi in the selective transformation of chemical compounds, yielding enantiomerically enriched products with defined absolute configurations as determined by electronic circular dichroism (ECD) spectra calculations (Jimenez et al., 2019).

Computational Studies and Chemical Synthesis

Research involving (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide also extends into computational chemistry, where density functional theory (DFT) and other computational methods are employed to study the molecular structure, stability, and reactivity of derivatives. These studies provide valuable insights into the electronic properties, such as the energy gap of the HOMO-LUMO orbitals, which are crucial for understanding the chemical behavior and potential applications of these compounds in the development of new materials or pharmaceuticals (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-12(2)21-22(13(11)3)17-18-9-14(10-19-17)20-16(23)7-6-15-5-4-8-24-15/h4-10H,1-3H3,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULFMEODFSRVCD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide

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